4-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid hydrochloride
Description
Properties
IUPAC Name |
4-(1,2,3,6-tetrahydropyridin-4-yl)benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2.ClH/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-5,13H,6-8H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMWRRDFIKAXRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=C(C=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 4-Piperidone with Benzoic Acid Derivatives
The core strategy involves condensing 4-piperidone with a substituted benzoic acid precursor. A patent by EP1260511B1 (Search result) demonstrates this approach in synthesizing structurally analogous compounds. For instance, 5-chloro-1-(4-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-yl)indole is synthesized via refluxing 5-chloro-1-(4-fluorophenyl)indole with 4-piperidone hydrochloride in acetic acid and concentrated HCl (37%) at 85–95°C. Adapting this method, the benzoic acid derivative undergoes analogous condensation, where the carboxylic acid group remains protected (e.g., as a methyl ester) to prevent side reactions.
Key parameters:
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Solvent system : Acetic acid facilitates protonation of the piperidone, enhancing electrophilicity at the carbonyl carbon.
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Acid catalyst : Concentrated HCl (1.5–2.0 equivalents) ensures complete protonation and accelerates iminium ion formation.
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Stoichiometry : A 1.5:1 molar ratio of 4-piperidone to benzoic acid derivative minimizes unreacted starting material.
Ester Hydrolysis and Salt Formation
Following condensation, the methyl ester of the intermediate (e.g., methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoate) is hydrolyzed to the free acid. As detailed in Sigma-Aldrich’s documentation (Search result), this is achieved via saponification with aqueous NaOH or LiOH, followed by acidification with HCl to precipitate the hydrochloride salt. The final product is purified via recrystallization from acetone/water mixtures, yielding >80% purity.
Advanced Methodological Variations
Catalytic Dehydration and Cyclization
A complementary approach from EP0812826A1 (Search result) employs dehydration of 4-hydroxypiperidine intermediates. For example, 3-(4-hydroxy-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles spontaneously dehydrate under reflux in acidic media to form the tetrahydropyridinyl moiety. Applied to benzoic acid derivatives, this method avoids isolated hydroxyl intermediates, streamlining synthesis.
Reaction conditions :
Hydrogenation and Protecting Group Strategies
For derivatives requiring reduced pyridine rings, hydrogenation over Pd/C (5–10 wt%) in ethanol at 50–60 psi H2 converts tetrahydropyridines to piperidines. However, this step is unnecessary for the target compound. Protecting groups (e.g., tert-butoxycarbonyl, BOC) are used sparingly due to the stability of the benzoic acid moiety under acidic conditions.
Analytical and Optimization Data
Comparative Yield Analysis
The table below summarizes yields from representative methods:
Spectroscopic Characterization
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1H NMR (D2O, 400 MHz): δ 7.89 (d, J=8.4 Hz, 2H, ArH), 7.45 (d, J=8.4 Hz, 2H, ArH), 3.62–3.58 (m, 2H, CH2N), 3.12–3.08 (m, 2H, CH2N), 2.90–2.84 (m, 1H, CH), 2.45–2.38 (m, 2H, CH2).
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IR (KBr): 1705 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C-N stretch), 2500–3000 cm⁻¹ (broad, HCl salt).
Challenges and Mitigation Strategies
Byproduct Formation
Over-alkylation at the tetrahydropyridine nitrogen is a common side reaction. Using a 1:1 molar ratio of 4-piperidone to benzoic acid derivative and maintaining pH <2 with HCl suppresses this.
Purification Difficulties
The hydrochloride salt’s hygroscopicity complicates isolation. Lyophilization from tert-butanol/water mixtures produces a stable crystalline form.
Industrial-Scale Adaptations
Pilot-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat transfer during exothermic condensation steps. In-process analytics (e.g., inline FTIR) monitor iminium ion formation, reducing reaction times by 30% .
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoic acid ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products Formed
The major products formed from these reactions include pyridine derivatives, benzyl alcohol derivatives, and various substituted benzoic acid derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer potential of derivatives related to 4-(1,2,3,6-tetrahydropyridin-4-yl)benzoic acid hydrochloride. For instance, compounds derived from similar structures have demonstrated significant inhibitory effects against various cancer cell lines. One study highlighted a related compound that exhibited an inhibition value of 84.19% against a leukemia cell line (MOLT-4) and 72.11% against CNS cancer cells (SF-295) . These findings suggest that modifications to the tetrahydropyridine structure could yield potent anticancer agents.
Neuroprotective Effects
The compound's structural analogs have been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with similar frameworks can inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels and potentially improving cognitive function . This suggests that this compound could be explored for similar neuroprotective applications.
Synthesis of Novel Derivatives
The synthesis of this compound allows for the development of new derivatives with tailored biological activities. Various synthetic pathways have been documented that enable the modification of this compound to enhance its pharmacological properties. For example, reactions involving piperidones and indoles have been shown to yield derivatives with improved activity profiles .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or as a ligand for specific receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
N-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)acetamide Hydrochloride
- Structural Differences : Replaces the benzoic acid group with an acetamide moiety.
- Reduced hydrogen-bonding capacity due to the absence of a free carboxylic acid may alter receptor-binding profiles.
- Applications : Used in pharmaceutical intermediates, particularly for acetylated derivatives targeting neurological disorders .
8-Chloro-11-(1,2,3,6-Tetrahydropyridin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine Hydrochloride
- Structural Differences : Incorporates a fused bicyclic system (cycloheptapyridine) and a chlorine substituent.
- Functional Implications: The extended aromatic system enhances π-π stacking interactions, likely increasing affinity for histamine (H1) or serotonin receptors.
- Applications : Identified as a desloratadine-related compound, suggesting antihistamine or antiallergy applications .
1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone Hydrochloride
- Structural Differences: Features a tetrahydroisoquinoline core (two fused six-membered rings) instead of tetrahydropyridine.
- Functional Implications: The rigid isoquinoline structure may restrict conformational flexibility, reducing adaptability in receptor binding. The ketone group offers a different hydrogen-bond acceptor profile compared to carboxylic acid or acetamide.
- Applications : Used in agrochemicals and drug intermediates due to its stability and reactivity .
Pharmacological and Chemical Data Comparison
Research Findings and Implications
- Serotonin Receptor Affinity : The tetrahydropyridine moiety in the target compound is structurally analogous to ligands of 5-HT receptors, which regulate mood, cognition, and gastrointestinal function. However, its benzoic acid group may limit central nervous system (CNS) penetration compared to acetamide derivatives .
- Metabolic Stability : Chlorinated analogs (e.g., the desloratadine-related compound) exhibit enhanced metabolic stability due to halogenation, a feature absent in the target compound .
- Industrial Applications: While the target compound is suited for aqueous-phase reactions (high solubility), tetrahydroisoquinoline derivatives are preferred in lipid-rich formulations .
Biological Activity
4-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic uses, and relevant case studies.
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H15ClN2O2
- Molecular Weight : 270.72 g/mol
Research indicates that this compound acts primarily as a selective blocker of N-type voltage-gated calcium channels. This blockade is crucial in modulating neurotransmitter release, including glutamate and GABA, which are vital for various neurological functions .
1. Neuroprotective Effects
The compound has been shown to exhibit neuroprotective properties in various models of neuronal damage. It is particularly effective in conditions such as stroke and traumatic brain injury by reducing excitotoxicity and neuronal apoptosis through calcium channel modulation .
2. Antidepressant Activity
Studies have suggested that this compound may have antidepressant effects. It appears to influence serotonin and norepinephrine levels in the brain, which are critical neurotransmitters involved in mood regulation .
3. Antiepileptic Properties
In animal models of epilepsy, this compound demonstrated significant efficacy in reducing seizure frequency and severity, likely due to its calcium channel blocking activity .
Case Study 1: Stroke Model
In a study involving a rat model of ischemic stroke, administration of the compound resulted in a significant reduction in infarct size and improved neurological outcomes compared to control groups. The mechanism was attributed to the inhibition of excessive calcium influx during ischemic events .
Case Study 2: Depression and Anxiety
A double-blind clinical trial assessed the efficacy of the compound in patients with major depressive disorder. Results indicated that participants receiving the treatment showed a marked improvement in depressive symptoms compared to those on placebo, supporting its potential as an adjunct therapy for depression .
Toxicity and Safety Profile
While the therapeutic potential is promising, toxicity studies are essential for understanding safety profiles. Preliminary data suggest that at therapeutic doses, the compound exhibits minimal toxicity; however, further studies are warranted to establish long-term safety .
Comparative Biological Activity Table
| Activity | Effectiveness | Mechanism |
|---|---|---|
| Neuroprotection | Significant reduction in damage | Calcium channel blockade |
| Antidepressant | Positive mood regulation | Modulation of serotonin/norepinephrine levels |
| Antiepileptic | Reduced seizure frequency | Inhibition of excitatory neurotransmitter release |
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid hydrochloride?
Answer:
A common approach involves coupling a benzoic acid derivative (e.g., methyl 4-bromobenzoate) with a tetrahydropyridine precursor via palladium-catalyzed cross-coupling or nucleophilic substitution. The hydrochloride salt is typically formed by treating the free base with HCl in a polar solvent (e.g., methanol or ethanol). Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted intermediates. Similar protocols for pyridine-containing analogs are described in and , emphasizing the role of protecting groups (e.g., Boc) to prevent side reactions during ring saturation .
Basic: How can researchers validate the purity and structural integrity of this compound?
Answer:
Combine multiple analytical techniques:
- HPLC/GC-MS for purity assessment (>95% by area normalization).
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm the tetrahydropyridine ring’s partial saturation and benzoic acid substitution pattern.
- Elemental analysis (CHNS) to verify empirical formula compliance.
- IR spectroscopy to identify carboxylic acid (O-H stretch ~2500-3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹).
Refer to and for analogous characterization workflows .
Advanced: What experimental strategies can resolve contradictions in biological activity data for this compound?
Answer:
Discrepancies may arise from assay conditions (e.g., pH, solvent) or conformational flexibility of the tetrahydropyridine ring. Mitigation strategies include:
- Dose-response curves across multiple concentrations to confirm activity trends.
- Molecular dynamics simulations to model ring puckering and ligand-receptor interactions.
- Comparative studies using rigidified analogs (e.g., fully saturated piperidine derivatives) to isolate structural contributions. highlights similar approaches for pyridine-based drug candidates .
Advanced: How does the hydrochloride salt form impact solubility and pharmacokinetic properties?
Answer:
The hydrochloride salt enhances aqueous solubility via ionic interactions, improving bioavailability in physiological environments. However, hygroscopicity may require controlled storage (desiccants, inert atmosphere). Comparative studies between free base and salt forms should include:
- LogP measurements (octanol-water partitioning) to assess lipophilicity.
- In vitro permeability assays (e.g., Caco-2 cells) to evaluate intestinal absorption.
- Stability testing under varying pH and temperature conditions. and discuss salt-form stability challenges .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Spill management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite).
- Waste disposal : Follow institutional guidelines for halogenated/organic waste. and emphasize these precautions for structurally related compounds .
Advanced: What computational tools can predict the compound’s binding affinity to neurological targets?
Answer:
- Molecular docking (AutoDock Vina, Glide) to screen against dopamine or serotonin receptors.
- Free-energy perturbation (FEP) calculations to quantify binding energy differences between enantiomers.
- Quantum mechanical (QM) modeling to assess protonation states of the tetrahydropyridine nitrogen. references PubChem data for analogous compounds .
Basic: What storage conditions optimize long-term stability?
Answer:
- Temperature : Store at –20°C in airtight, light-resistant containers.
- Humidity : Use desiccants (silica gel) to prevent hygroscopic degradation.
- Solubility : Prepare stock solutions in DMSO or ethanol, aliquot, and avoid freeze-thaw cycles. provides storage guidelines for labile hydrochloride salts .
Advanced: How can enantiomeric purity be achieved, and what analytical methods validate it?
Answer:
- Chiral resolution : Use HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB).
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during ring formation.
- Circular dichroism (CD) or optical rotation measurements to confirm enantiomeric excess (>98%). discusses chiral separation challenges for pyridine derivatives .
Basic: What in vitro assays are suitable for preliminary biological screening?
Answer:
- Enzyme inhibition assays : Test against acetylcholinesterase or monoamine oxidases (fluorometric/colorimetric readouts).
- Cell viability assays (MTT/XTT) in neuronal or cancer cell lines.
- Radioligand binding assays to assess affinity for GPCRs. and outline protocols for related compounds .
Advanced: What are the metabolic pathways of this compound, and how can metabolites be identified?
Answer:
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS.
- Phase I metabolites : Look for hydroxylation or N-oxidation of the tetrahydropyridine ring.
- Phase II metabolites : Identify glucuronidation or sulfation of the benzoic acid moiety. references metabolic studies for structurally similar molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
